Methyl 2-methoxy-4-[(prop-2-yn-1-yl)oxy]benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-methoxy-4-[(prop-2-yn-1-yl)oxy]benzoate is an organic compound with a molecular formula of C11H10O3. It is known for its applications in organic synthesis and as a building block in various chemical reactions. The compound features a methoxy group and a prop-2-yn-1-yloxy group attached to a benzoate core, making it a versatile intermediate in the synthesis of more complex molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-methoxy-4-[(prop-2-yn-1-yl)oxy]benzoate typically involves the esterification of 2-methoxy-4-hydroxybenzoic acid with propargyl alcohol in the presence of a suitable catalyst. Common catalysts include sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can optimize the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 2-methoxy-4-[(prop-2-yn-1-yl)oxy]benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The methoxy and prop-2-yn-1-yloxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Wissenschaftliche Forschungsanwendungen
Methyl 2-methoxy-4-[(prop-2-yn-1-yl)oxy]benzoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be employed in the development of biochemical probes and sensors.
Industry: The compound is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Methyl 2-methoxy-4-[(prop-2-yn-1-yl)oxy]benzoate involves its interaction with specific molecular targets and pathways. The prop-2-yn-1-yloxy group allows for covalent modification of biological targets through UV light-induced reactions. This property makes it useful in photoaffinity labeling and other biochemical applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 2-(prop-2-yn-1-yloxy)benzoate: Similar in structure but lacks the methoxy group.
1-Methoxy-4-(prop-2-yn-1-yloxy)benzene: Similar but with a different core structure.
2-methoxy-4-(prop-2-en-1-yl)phenol: Similar but with a prop-2-en-1-yl group instead of prop-2-yn-1-yloxy.
Uniqueness
Methyl 2-methoxy-4-[(prop-2-yn-1-yl)oxy]benzoate is unique due to the presence of both methoxy and prop-2-yn-1-yloxy groups, which confer distinct reactivity and versatility in chemical synthesis. This combination of functional groups allows for a wide range of chemical transformations and applications in various fields.
Eigenschaften
CAS-Nummer |
85607-72-3 |
---|---|
Molekularformel |
C12H12O4 |
Molekulargewicht |
220.22 g/mol |
IUPAC-Name |
methyl 2-methoxy-4-prop-2-ynoxybenzoate |
InChI |
InChI=1S/C12H12O4/c1-4-7-16-9-5-6-10(12(13)15-3)11(8-9)14-2/h1,5-6,8H,7H2,2-3H3 |
InChI-Schlüssel |
MOIJEPMLLZADFC-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=CC(=C1)OCC#C)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.